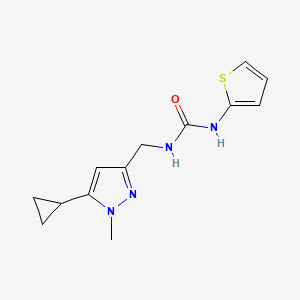

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. It was initially developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. In recent years, CP-690,550 has gained attention for its potential use in the treatment of various types of cancer.

Applications De Recherche Scientifique

Anion Tuning in Hydrogel Formation

Urea derivatives have been studied for their ability to form hydrogels, with the rheology and morphology of these gels being influenced by the identity of anions. This capability is significant for developing materials with tunable physical properties for potential applications in biomedicine and materials science. The study by Lloyd and Steed (2011) demonstrated how different acids can protonate a gelator, affecting the gel's physical characteristics, including its elastic storage modulus (Lloyd & Steed, 2011).

Binding Affinity of Urea Derivatives

Research into non-racemic atropisomeric (thio)ureas has revealed their neutral enantioselective anion receptor capabilities for amino acid derivatives, highlighting the nuanced interactions between chemical structure and binding efficacy. This finding is pivotal in the context of understanding molecular recognition and could influence the design of new catalysts and receptors in synthetic chemistry (Roussel et al., 2006).

Cytokinin-like Activity and Rooting Enhancement

Urea derivatives have been identified as positive regulators of cell division and differentiation in plants, showing cytokinin-like activity that often exceeds that of adenine compounds. This research is crucial for agricultural science, offering insights into how synthetic compounds can influence plant growth and development (Ricci & Bertoletti, 2009).

Antibacterial and Anticancer Applications

The synthesis and evaluation of novel heterocyclic compounds containing a sulfonamido moiety, derived from urea, have shown promising antibacterial activity. This underscores the potential of urea derivatives in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Azab, Youssef, & El-Bordany, 2013).

Synthesis and Physico-Chemical Properties

Research on pyrazole derivatives has extended into the synthesis, characterization, and exploration of their electronic structure and physico-chemical properties. These studies are fundamental to the development of novel compounds with potential applications in cancer therapy and photovoltaic systems, demonstrating the broad applicability of urea and pyrazole derivatives in both medicine and renewable energy solutions (Thomas et al., 2019).

Mécanisme D'action

Pyrazoles

are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism .

Propriétés

IUPAC Name |

1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS/c1-17-11(9-4-5-9)7-10(16-17)8-14-13(18)15-12-3-2-6-19-12/h2-3,6-7,9H,4-5,8H2,1H3,(H2,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQCRPGUZDVRSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)NC2=CC=CS2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(3-methoxyphenyl)-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enenitrile](/img/structure/B2719250.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2719252.png)

![3-[(1-acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]-N-propylpropanamide](/img/structure/B2719254.png)

![2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylic acid](/img/structure/B2719257.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2719264.png)

![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2719269.png)

![N-(3,5-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2719271.png)

![N-(2-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2719272.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2719273.png)